molecular formula C15H16ClN5O B6443586 N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2415644-96-9

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6443586
CAS No.: 2415644-96-9
M. Wt: 317.77 g/mol
InChI Key: XEICAGWLVRBZCX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a purine core substituted at the 6- and 9-positions. At the 6-position, the compound bears a 3-chloro-4-methylphenylamine group, while the 9-position is substituted with a 2-methoxyethyl chain. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids.

The 3-chloro-4-methylphenyl group introduces steric and electronic effects that may enhance binding to biological targets, while the 2-methoxyethyl chain at the 9-position likely improves solubility compared to purely alkyl substituents. This structural combination aims to balance lipophilicity and bioavailability, critical for drug-like properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICAGWLVRBZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a purine base with two substituents: a 3-chloro-4-methylphenyl group and a 2-methoxyethyl group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amination processes. The following table summarizes the synthetic routes:

StepReaction TypeStarting MaterialsConditions
1Nucleophilic Substitution6-chloropurine, 2-methoxyethanolBasic conditions
2Amination9-(2-methoxyethyl)-6-chloropurine, 4-methylanilinePresence of potassium carbonate

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects such as anti-inflammatory and anticancer activities.

Pharmacological Effects

Research indicates that this compound may exhibit several key biological activities:

  • Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Antitumor Effects in Cell Lines : A study evaluated the cytotoxicity of various purine derivatives against human cancer cell lines. This compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Molecular modeling studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies suggest that the compound's unique substituents may enhance binding affinity and specificity.

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. The presence of the methoxyethyl group has been associated with improved solubility and bioavailability compared to other purine derivatives lacking this moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are structurally diverse, with variations at the 6- and 9-positions significantly influencing their biological activity and physicochemical properties. Below is a detailed comparison of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine with structurally related compounds:

Substitution at the 6-Position

  • Target Compound: The 6-position is substituted with a 3-chloro-4-methylphenylamine group.
  • Comparative Example: 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): The 6-position has a 3-chlorophenyl group (lacking the 4-methyl substituent). This derivative exhibited 90% yield in synthesis via microwave-assisted reactions and demonstrated activity in protease inhibition studies.

Substitution at the 9-Position

  • Target Compound: The 9-position features a 2-methoxyethyl chain.
  • Comparative Examples :
    • 9-(3-chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine ():
  • Substituted with a 3-chlorobenzyl group at the 9-position. The benzyl group increases aromaticity and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The fluorine at the 2-position could modulate electronic effects and metabolic stability .
    • 9-ethyl derivatives ():
  • Ethyl substituents at the 9-position (e.g., 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine) are simpler alkyl chains.

Data Tables

Table 1: Structural and Activity Comparison of Selected Purine Derivatives

Compound Name 6-Substituent 9-Substituent Key Activity/IC50 Synthesis Yield
Target Compound 3-chloro-4-methylphenyl 2-methoxyethyl N/A (Inferred kinase) N/A
2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 3-chlorophenyl Ethyl Protease inhibition 90%
9-(3-chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine N-methyl 3-chlorobenzyl N/A 18%
Ponatinib-like derivative Dimethylphenyl ethenyl Phosphorylphenyl ABL1 IC50 = 3.58 nM N/A

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 3.2 0.15 High (chloro/methyl)
9-ethyl derivatives () 2.8 0.10 Moderate
9-benzyl derivatives () 4.1 0.05 Low

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